Ethyl 2-(4-acetyl-3-chlorophenyl)acetate
Description
Ethyl 2-(4-acetyl-3-chlorophenyl)acetate is an aromatic ester with the molecular formula C₁₂H₁₃ClO₃ and a molecular weight of 240.68 g/mol . Its structure features a phenyl ring substituted with a chlorine atom at the meta position (C3) and an acetyl group at the para position (C4), linked to an ethyl acetate moiety. The SMILES notation O=C(OCC)CC1=CC=C(C(C)=O)C(Cl)=C1 highlights its functional groups and substitution pattern .
Properties
Molecular Formula |
C12H13ClO3 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-3-chlorophenyl)acetate |
InChI |
InChI=1S/C12H13ClO3/c1-3-16-12(15)7-9-4-5-10(8(2)14)11(13)6-9/h4-6H,3,7H2,1-2H3 |
InChI Key |
GDSGJRDOJCSSIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-acetyl-3-chlorophenyl)acetate typically involves the esterification of 2-(4-acetyl-3-chlorophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-acetyl-3-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 2-(4-acetyl-3-chlorophenyl)acetic acid.
Reduction: Formation of 2-(4-hydroxy-3-chlorophenyl)ethanol.
Substitution: Formation of derivatives such as 2-(4-acetyl-3-aminophenyl)acetate.
Scientific Research Applications
Ethyl 2-(4-acetyl-3-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-acetyl-3-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features. For example, the acetyl group may interact with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine atom can also influence the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs differ in substituent types, positions, and functional groups, leading to variations in properties. Key comparisons are summarized below:
Table 1: Structural and Functional Group Comparison
Substituent Effects on Physicochemical Properties
- Polarity and Solubility: The acetyl group in the target compound increases polarity compared to non-acetylated analogs like ethyl 2-(3-trifluoromethylphenyl)acetate. However, the lack of hydroxyl groups (cf. Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate) reduces hydrogen-bonding capacity, likely lowering water solubility .
- Reactivity : The acetyl group may undergo nucleophilic substitution or condensation reactions, whereas halogenated analogs (e.g., 4-Cl, 3-F) are more resistant to electrophilic attack .
- Crystallography : Crystallographic tools like SHELX and ORTEP-3 (used in structural determination of analogs ) reveal that bulky substituents (e.g., trifluoromethyl) disrupt crystal packing, whereas hydrogen-bonding groups (e.g., hydroxy) stabilize lattice structures .
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